molecular formula C21H28N2 B5102893 1-benzyl-4-(3-phenylbutyl)piperazine

1-benzyl-4-(3-phenylbutyl)piperazine

Cat. No. B5102893
M. Wt: 308.5 g/mol
InChI Key: NMGYYUQHEIXWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(3-phenylbutyl)piperazine, commonly known as BZP, is a synthetic psychoactive substance that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it also has potential medical applications. In

Mechanism of Action

BZP acts as a dopamine and serotonin releasing agent, which leads to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of BZP, including increased alertness, energy, and euphoria. BZP also has a weak affinity for serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in animal models and humans. It also has been shown to increase levels of cortisol, a stress hormone, in humans. BZP has been shown to have a low potential for addiction and dependence, but long-term use may lead to tolerance and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

BZP has several advantages for laboratory experiments. It is easy to synthesize and has a stable chemical structure. BZP is also readily available and relatively inexpensive. However, BZP has limitations in terms of its toxicity and potential for abuse. Researchers must be cautious when handling BZP and ensure that proper safety protocols are followed.

Future Directions

For BZP research include the development of BZP derivatives, investigation of its potential as a treatment for psychiatric disorders, and further understanding of its biochemical and physiological effects.

Synthesis Methods

BZP can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride and 3-phenylbutylamine. The final product is obtained through purification and crystallization. The synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

BZP has been extensively studied for its potential medical applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. BZP has also been investigated for its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In addition, BZP has been studied for its potential as an antitumor agent.

properties

IUPAC Name

1-benzyl-4-(3-phenylbutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-19(21-10-6-3-7-11-21)12-13-22-14-16-23(17-15-22)18-20-8-4-2-5-9-20/h2-11,19H,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGYYUQHEIXWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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